molecular formula C17H15FN2O2 B11373091 N-(2-fluorophenyl)-5-methoxy-1-methyl-1H-indole-2-carboxamide

N-(2-fluorophenyl)-5-methoxy-1-methyl-1H-indole-2-carboxamide

Cat. No.: B11373091
M. Wt: 298.31 g/mol
InChI Key: VREIDBHIMOIUGA-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-5-methoxy-1-methyl-1H-indole-2-carboxamide: is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a fluorophenyl group, a methoxy group, and a carboxamide group attached to an indole core. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluorophenyl)-5-methoxy-1-methyl-1H-indole-2-carboxamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the corresponding hydroxyindole using methyl iodide in the presence of a base like potassium carbonate.

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be introduced through a Suzuki-Miyaura coupling reaction between a boronic acid derivative of the fluorophenyl group and a halogenated indole.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the indole derivative with an appropriate amine in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products:

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry: N-(2-fluorophenyl)-5-methoxy-1-methyl-1H-indole-2-carboxamide is used as a building block in the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential interactions with biological targets, such as enzymes and receptors. It is used in structure-activity relationship (SAR) studies to understand the impact of different substituents on biological activity.

Medicine: The compound is investigated for its potential therapeutic applications, including its role as a lead compound in drug discovery. It may exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial effects.

Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. It may also find applications in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-5-methoxy-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and the methoxy group play crucial roles in binding to these targets, influencing the compound’s biological activity. The carboxamide group may also participate in hydrogen bonding interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

  • N-(2-fluorophenyl)-1-(5-nitrothiophen-2-yl)methanimine
  • N-(2-fluorophenyl)-N-methylamine
  • 2-Fluoroacrylfentanyl
  • 2-Fluorobutyrfentanyl

Comparison: Compared to other similar compounds, N-(2-fluorophenyl)-5-methoxy-1-methyl-1H-indole-2-carboxamide is unique due to the presence of the indole core, which imparts distinct biological activities. The methoxy group enhances its lipophilicity, potentially improving its membrane permeability and bioavailability. The fluorophenyl group contributes to its stability and resistance to metabolic degradation.

Properties

Molecular Formula

C17H15FN2O2

Molecular Weight

298.31 g/mol

IUPAC Name

N-(2-fluorophenyl)-5-methoxy-1-methylindole-2-carboxamide

InChI

InChI=1S/C17H15FN2O2/c1-20-15-8-7-12(22-2)9-11(15)10-16(20)17(21)19-14-6-4-3-5-13(14)18/h3-10H,1-2H3,(H,19,21)

InChI Key

VREIDBHIMOIUGA-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)C=C1C(=O)NC3=CC=CC=C3F

Origin of Product

United States

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